Imidazo[1,2-d][1,2,4]triazin-2-ol
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Overview
Description
Imidazo[1,2-d][1,2,4]triazin-2-ol is a heterocyclic compound that belongs to the class of fused triazines It is characterized by its unique structure, which includes an imidazole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-d][1,2,4]triazin-2-ol typically involves the reaction of 2-amino-1,3,5-triazines with ketones. One common method is the I2-mediated annulation of 2-amino-1,3,5-triazines with ketones, which results in the formation of this compound derivatives . This reaction is straightforward and can be performed on a gram scale, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-d][1,2,4]triazin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated alkyl compounds, substituted phenylhydrazines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
Imidazo[1,2-d][1,2,4]triazin-2-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of imidazo[1,2-d][1,2,4]triazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of key enzymes involved in fungal cell wall synthesis . In cancer research, its cytotoxic effects are thought to be mediated through the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-d][1,2,4]triazin-2-ol can be compared with other similar compounds such as:
Imidazo[2,1-b][1,3]thiazines: These compounds also exhibit significant biological activity and are used in various applications.
Benzo[4,5]imidazo[1,2-d][1,2,4]triazine: This derivative has shown promising antifungal activity and is considered a new leading structure in agricultural fungicide research.
The uniqueness of this compound lies in its versatile reactivity and potential for modification, which allows for the development of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C5H4N4O |
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Molecular Weight |
136.11 g/mol |
IUPAC Name |
imidazo[1,2-d][1,2,4]triazin-2-ol |
InChI |
InChI=1S/C5H4N4O/c10-5-2-9-3-7-6-1-4(9)8-5/h1-3,10H |
InChI Key |
ZTJXMAGOMZAEPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N1C=NN=C2)O |
Origin of Product |
United States |
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